
6beta-Hydroxy Budesonide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Hydroxy Budesonide-d8 is a deuterated form of 6beta-Hydroxy Budesonide, a synthetic glucocorticoid. It is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology, pain, and inflammation . The compound has a molecular formula of C25H26D8O7 and a molecular weight of 454.58 .
Vorbereitungsmethoden
The preparation of 6beta-Hydroxy Budesonide-d8 involves the incorporation of deuterium atoms into the 6beta-Hydroxy Budesonide molecule. This process typically includes the following steps:
Synthesis of 6beta-Hydroxy Budesonide: The initial step involves the synthesis of 6beta-Hydroxy Budesonide through a series of chemical reactions, including hydroxylation and oxidation.
Deuteration: The synthesized 6beta-Hydroxy Budesonide is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Analyse Chemischer Reaktionen
6beta-Hydroxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6beta-Hydroxy Budesonide-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The compound is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of budesonide and its derivatives.
Neurology Research: It is used in research related to neurological disorders, including depression, Parkinson’s disease, and schizophrenia.
Inflammation and Pain Research: The compound is used to study the mechanisms of inflammation and pain, particularly in the context of glucocorticoid activity.
Wirkmechanismus
6beta-Hydroxy Budesonide-d8 exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to multiple downstream effects, including decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory and immunosuppressive properties.
Vergleich Mit ähnlichen Verbindungen
6beta-Hydroxy Budesonide-d8 is similar to other deuterated glucocorticoids, such as:
6beta-Hydroxy 21-Acetyloxy Budesonide-d8: This compound has an additional acetyloxy group at the 21st position, which may alter its pharmacokinetic properties.
Budesonide-d8: This is the deuterated form of budesonide without the hydroxyl group at the 6beta position.
The uniqueness of this compound lies in its specific hydroxylation pattern and deuterium labeling, which makes it a valuable tool for precise analytical studies and research applications.
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
InChI-Schlüssel |
JBVVDXJXIDYDMF-WQDZGEDMSA-N |
Isomerische SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


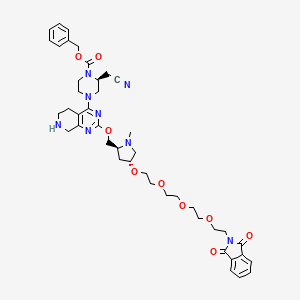
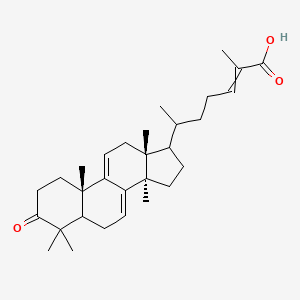
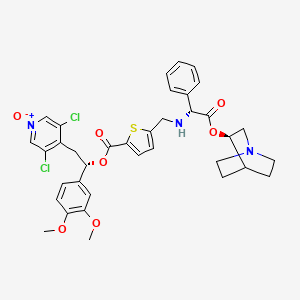
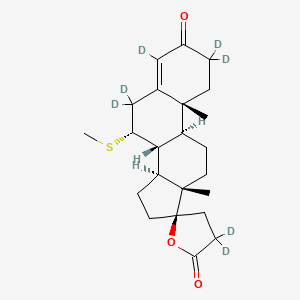

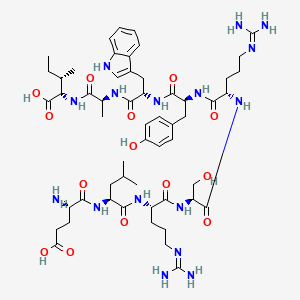
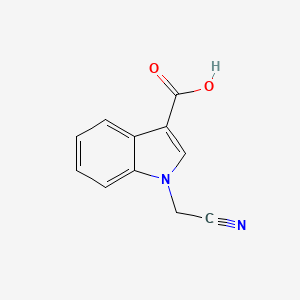
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
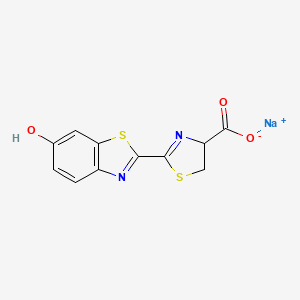
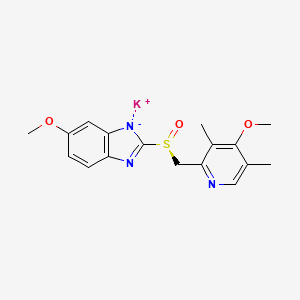
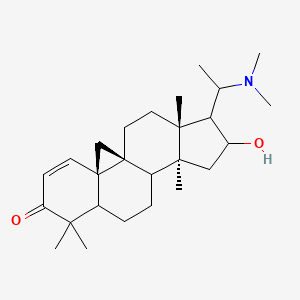
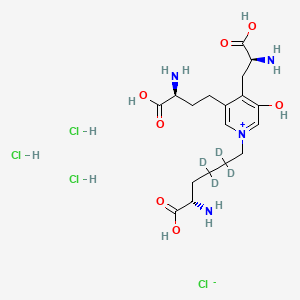
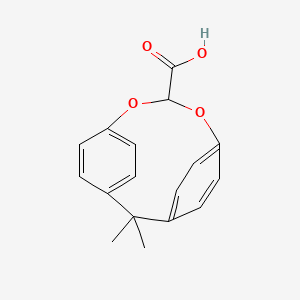
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)
